2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-6-7-21-15(10)12(18)8-17-14(19)9-20-13-5-3-2-4-11(13)16/h2-7,12,18H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNLUJCIJVDDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)COC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.
Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an epoxide or a similar reagent to introduce the hydroxyethyl group.
Attachment of the Methylthiophenyl Group: The final step involves the reaction of the intermediate with a thiophene derivative to attach the methylthiophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product of oxidation would be the corresponding ketone or aldehyde.
Reduction: The major product of reduction would be the corresponding alcohol.
Substitution: The major products of substitution would depend on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of bioactive compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors to modulate their activity.
Signal Transduction Pathways: The compound could affect various signal transduction pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Key Observations:
- Substituent Effects: The target compound’s 2-fluorophenoxy group contrasts with cyanothiophene in (electron-withdrawing vs. polarizable nitrile) and methoxyphenyl in (electron-donating). Fluorine’s small size and high electronegativity may enhance membrane permeability compared to bulkier groups like cyclohexyl in .
- Synthetic Complexity : The target likely requires multi-step synthesis (similar to ), whereas analogs like and are synthesized in one step.
- Hydrogen Bonding: The hydroxyethyl group in the target may improve aqueous solubility compared to non-polar analogs (e.g., ’s chloro derivative).
Pharmacological and Physicochemical Comparisons
- Biological Activity : While the target lacks explicit data, analogs like compound 3a in demonstrate antidiabetic activity (IC50 = 69 µM). The presence of 3-methylthiophene in the target could mimic aromatic interactions seen in naphthyl-containing 3a, though steric effects from the methyl group may alter binding.
- Metabolic Stability: The fluorophenoxy group may resist oxidative metabolism better than the methoxyphenyl group in , as fluorine is less prone to demethylation.
- Solubility and Lipophilicity : The hydroxyethyl side chain likely increases solubility compared to ’s cyclohexyl group, which enhances lipophilicity but may hinder absorption.
Computational and Spectroscopic Insights
- Spectroscopic Characterization: Techniques like NMR and IR (used in ) would differentiate the target’s fluorophenoxy (distinct ¹⁹F NMR signals) and hydroxyethyl (broad OH peak in IR) groups.
- Density Functional Theory (DFT) : Methods described in could predict the target’s electron density distribution, highlighting fluorine’s impact on the acetamide’s electrophilicity.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 307.43 g/mol. The structure features a fluorophenyl group, a hydroxyethyl moiety, and a thiophenyl component, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.43 g/mol |
| CAS Number | 1351601-11-0 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route includes the formation of the acetamide bond and subsequent functionalization to introduce the fluorophenyl and thiophenyl groups.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro assays have demonstrated significant activity against several fungal strains, particularly Fusarium oxysporum , with IC50 values indicating effective inhibition at low concentrations.
Case Study: Antifungal Activity
In a recent investigation, compounds similar to this compound were tested for their antifungal properties. The results indicated:
- Compound A (analog): IC50 = 0.42 mM
- Compound B (analog): IC50 = 1.27 mM
- Compound C (target compound): IC50 = 0.70 mM
These findings suggest that structural modifications can enhance or reduce antifungal activity, highlighting the importance of specific functional groups in influencing biological effects.
The proposed mechanism of action for this compound involves interference with fungal cell wall synthesis and disruption of membrane integrity. The presence of the fluorine atom and the thiophene ring is hypothesized to enhance lipophilicity, facilitating better cell membrane penetration.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed. Key steps include:
- Acylation : React 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine with 2-(2-fluorophenoxy)acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base (0–5°C, 4 hours) to form the acetamide backbone .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
- Critical Parameters : Strict temperature control prevents side reactions (e.g., hydrolysis of the fluorophenoxy group). Solvent selection (DMF or THF) influences coupling efficiency in analogous acetamide syntheses .
Q. How should researchers characterize this compound’s structure and confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR to verify the fluorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and hydroxyethyl moiety (δ 3.5–4.2 ppm) .
- HRMS : Confirm molecular weight (calculated for : 350.09 g/mol) with <2 ppm error.
- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What are the primary physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : DMSO (≥50 mg/mL); aqueous buffers require <1% DMSO for cell-based assays.
- Stability : Store at −20°C under argon; degradation occurs via hydrolysis of the acetamide bond in acidic/basic conditions (pH <4 or >10) .
- LogP : Predicted 2.8 (via PubChem data), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Substitute the 3-methylthiophene with furan or pyridine rings to assess heterocycle effects on target binding .
- Functional Group Variations : Replace the fluorophenoxy group with chloro or methoxy analogs to evaluate electronic effects.
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Compare results with docking simulations (AutoDock Vina) to correlate structural changes with activity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) across studies.
- Batch Consistency : Verify compound purity (≥95%) and stereochemistry (if applicable) via chiral HPLC .
- Mechanistic Studies : Conduct time-resolved fluorescence or SPR to validate target engagement kinetics, ruling out off-target effects .
Q. How can researchers investigate the metabolic stability and cytochrome P450 interactions of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylation at the thiophene ring) .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition (IC <10 µM indicates high risk) .
- Data Interpretation : Compare metabolic half-life (t) with reference drugs (e.g., verapamil) to prioritize derivatives with improved stability .
Q. What computational methods are effective for predicting this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier permeability, and hERG cardiotoxicity risk .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding and free drug availability .
- Validation : Cross-reference predictions with in vivo rodent pharmacokinetic studies (C and AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
